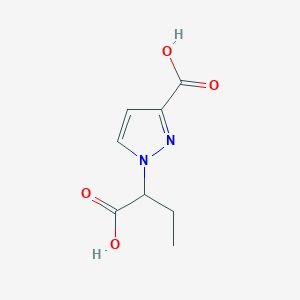
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Carboxypropyl)-1H-pyrazole-3-carboxylic acid, commonly referred to as 1CPPCA, is an organic compound with a molecular formula of C5H6N2O4. It is a white crystalline powder that is soluble in water and has a low melting point of about 130°C. 1CPPCA is an important intermediate in the synthesis of pyrazole-based drugs, and it has been used in many scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Dye Removal
- Scientific Field : Environmental Science .
- Summary of the Application : Carboxypropylated lignosulfonates were used for dye removal .
- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via S N 1 and S N 2 mechanisms, respectively .
- Results or Outcomes : 1-Carboxypropyl and 5-carboxypentyl lignosulfonates with the charge densities of −3.45 and −2.94 meq g −1 and molecular weights of 87,900 and 42,400 g·mol −1 were produced, respectively, under mild conditions .
Catalyst for CO2 and Epoxide Cycloaddition
- Scientific Field : Chemistry .
- Summary of the Application : Carboxylic acid functionalized imidazolium-based ionic liquids were used as catalysts for the cycloaddition of CO2 and epoxides .
- Methods of Application : A series of imidazolium-based ionic liquids having carboxylic acid moieties were synthesized and used as homogeneous catalysts to synthesize cyclic carbonates from CO2 and epoxides .
- Results or Outcomes : Carboxylic-acid-functionalized ionic liquids showed better catalytic activity in the coupling reaction of CO2 and styrene oxide for the production of styrene carbonate than did hydroxyl-functionalized ionic liquids and conventional ionic liquids without any functional moieties .
Wastewater Treatment
- Scientific Field : Environmental Engineering .
- Summary of the Application : Carboxypropylated and carboxypentylated lignosulfonates were used for removing ethyl violet (EV) dye from a simulated solution .
- Methods of Application : 1-carboxypropyl and 5-carboxypentyl lignosulfonates were synthesized using 2-chlorobutanoic acid and 6-chlorohexanoic acid as carboxylate group donors via SN1 and SN2 mechanisms, respectively . These were then applied as coagulants for removing EV dye from a simulated solution .
- Results or Outcomes : The carboxylate content and degree of substitution (DS) of the 1-CPRLS product were 2.37 mmol g 1 and 0.70 mol mol 1, while those of 5-CPELS products were 2.13 mmol g 1 and 0.66 mol mol 1, respectively .
Synthesis of Zwitterionic Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : The use of γ-aminobutyric acid (GABA) as a starting material in a multicomponent reaction has resulted in the preparation of the zwitterionic 1,3-bis(3-carboxypropyl)imidazole (bcpim) .
- Methods of Application : The synthesis of this imidazole derivative was achieved in a one-pot procedure with stoichiometric amounts of the corresponding reagents (formaldehyde, glyoxal, and GABA in a 1:1:2 ratio) .
- Results or Outcomes : This method resulted in a straightforward and effective methodology, meaning a significant improvement from a sustainable point of view .
Treatment of Non-Small Cell Lung Cancer
- Scientific Field : Pharmacology .
- Summary of the Application : Theophylline derivatives containing 1,2,3-triazole have been synthesized for the treatment of non-small cell lung cancer .
- Methods of Application : Theophylline was linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .
- Results or Outcomes : Some theophylline1,2,3-triazole compounds showed good tumor-suppressive efficacy. Especially, derivative d17 showed strong antiproliferative activity against a variety of cancer cells in vitro .
Fabrication of Silica/Epoxy Nanocomposites
- Scientific Field : Materials Science .
- Summary of the Application : Sol–gel chemistry has been used for the production of silica/epoxy nanocomposites .
- Methods of Application : The “extra situ” strategy enables the creation of nanocomposites containing highly engineered nanoparticles .
- Results or Outcomes : The “in situ” approach is a very promising synthesis route that allows us to produce, in a much easier and eco−friendly manner, properly flame−retarded silica/epoxy nanocomposites endowed with very interesting properties .
Eigenschaften
IUPAC Name |
1-(1-carboxypropyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-2-6(8(13)14)10-4-3-5(9-10)7(11)12/h3-4,6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFJPMMQPBYTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-carboxypropyl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

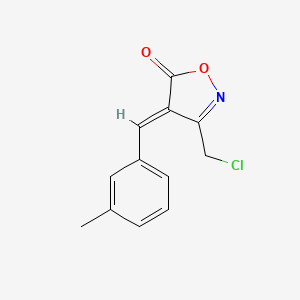
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
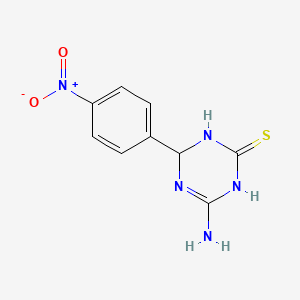
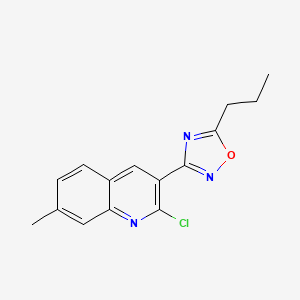



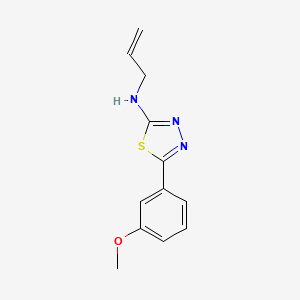
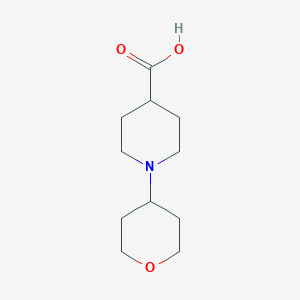


![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)